molecular formula C5H6N2S2 B14660416 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- CAS No. 52039-31-3

6H-1,3-Thiazine-6-thione, 2-amino-4-methyl-

Cat. No.: B14660416
CAS No.: 52039-31-3
M. Wt: 158.2 g/mol
InChI Key: OQONHOBNDNIHBZ-UHFFFAOYSA-N
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Description

6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- typically involves the reaction of thiourea with l-acyl-2-bromoacetylenes in acetic acid (AcOH) in the presence of boron trifluoride etherate (BF3·Et2O). This reaction affords 2-amino-4-phenyl (or 2-thienyl)-1,3-thiazine-6-thiones in high yields . Another method involves the reaction of thiourea with α-haloketones under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Specific pathways and targets depend on the compound’s functionalization and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications .

Properties

CAS No.

52039-31-3

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-amino-4-methyl-1,3-thiazine-6-thione

InChI

InChI=1S/C5H6N2S2/c1-3-2-4(8)9-5(6)7-3/h2H,1H3,(H2,6,7)

InChI Key

OQONHOBNDNIHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)SC(=N1)N

Origin of Product

United States

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